2-(4-methyl-1,4-diazepan-1-yl)acetonitrile

Catalog No.
S955253
CAS No.
90206-21-6
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methyl-1,4-diazepan-1-yl)acetonitrile

CAS Number

90206-21-6

Product Name

2-(4-methyl-1,4-diazepan-1-yl)acetonitrile

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)acetonitrile

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2,4-8H2,1H3

InChI Key

YNTBXXDUDCFJJQ-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)CC#N

Canonical SMILES

CN1CCCN(CC1)CC#N

2-(4-Methyl-1,4-diazepan-1-yl)acetonitrile is a chemical compound with the molecular formula C₈H₁₅N₃. It features a 1,4-diazepane ring substituted with a methyl group and an acetonitrile functional group. The compound is characterized by its unique structural configuration, which includes two nitrogen atoms in the diazepane ring, contributing to its potential biological activity and chemical reactivity .

The chemical behavior of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile can be explored through various reactions typical of compounds containing nitriles and diazepanes. Notably, the acetonitrile group can undergo nucleophilic substitution reactions, while the diazepane ring can participate in electrophilic aromatic substitutions or serve as a ligand in coordination chemistry. The compound may also exhibit reactivity under acidic or basic conditions, leading to hydrolysis or condensation reactions .

Synthesis of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both amine and nitrile functionalities, cyclization can be induced under controlled conditions.
  • N-Alkylation: This involves the alkylation of a 1,4-diazepane derivative with an appropriate alkyl halide followed by subsequent nitrile formation.
  • One-Pot Reactions: Recent methodologies may include one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single reaction vessel .

2-(4-Methyl-1,4-diazepan-1-yl)acetonitrile has potential applications in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. It may serve as a lead compound for developing new anxiolytic agents or other therapeutic drugs targeting the central nervous system. Additionally, its unique structure could be useful in designing new ligands for metal complexes in coordination chemistry .

Interaction studies involving 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with receptors involved in neurotransmission, including those for gamma-aminobutyric acid and serotonin. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic use .

Several compounds share structural features with 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-(4-Methyl-1,4-diazepan-1-yl)ethanamineContains a similar diazepane structureEthyl substitution instead of acetonitrile
1-MethylpiperazineSix-membered ring with nitrogenMore common in pharmaceuticals
5-Methyl-1H-pyrazoleFive-membered ring with nitrogenDifferent ring size but similar reactivity

The uniqueness of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile lies in its specific combination of a diazepane structure and a nitrile group, which may confer distinct pharmacological properties not found in other similar compounds .

The synthesis of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile relies fundamentally on the formation of the seven-membered 1,4-diazepane ring system through cyclization reactions of suitable precursor amines . The most widely employed approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions, which provides a reliable pathway for constructing the diazepane core structure .

A primary synthetic route utilizes the cyclocondensation of 1,4-diaminobutane with acetone, followed by reduction to establish the 4-methyl-1,4-diazepane framework [2]. This methodology proceeds through an initial condensation reaction where 1,4-diaminobutane undergoes cyclization with acetone under controlled conditions to form an intermediate imine species [3]. The subsequent reduction step, typically employing sodium borohydride or lithium aluminum hydride, converts the imine functionality to the desired methylated diazepane ring [4].

Alternative cyclization strategies involve the use of protected 1,2-diamine precursors in combination with electrophilic carbon sources . The reaction of protected diamines with sulfonium salts represents a versatile approach that allows for selective ring closure while maintaining functional group compatibility . These reactions typically require the presence of a suitable base to facilitate the nucleophilic attack of the amine nitrogen atoms on the electrophilic carbon center [5].

Ring-closing metathesis has emerged as another valuable methodology for diazepane synthesis, particularly for complex substituted variants [6]. This approach utilizes olefin metathesis catalysts to promote intramolecular cyclization of appropriately functionalized diamine precursors, achieving yields of up to 70% for seven-membered ring formation [6].

Cyclization MethodPrecursorYield RangeKey Conditions
Sulfonium Salt CyclizationProtected 1,2-diamines65-85%Basic conditions, controlled temperature
Acetone Condensation1,4-Diaminobutane70-80%Reflux, subsequent reduction
Ring-Closing MetathesisOlefinic diamines60-70%Metathesis catalyst, inert atmosphere

Alkylation Strategies for Diazepane Functionalization

The introduction of the acetonitrile moiety to the diazepane ring system requires selective nitrogen alkylation strategies that maintain regioselectivity and avoid unwanted side reactions [7]. The most common approach involves the alkylation of the diazepane nitrogen with bromoacetonitrile or chloroacetonitrile under basic conditions [7].

Nucleophilic substitution reactions represent the primary mechanism for acetonitrile incorporation, where the diazepane nitrogen acts as a nucleophile attacking the electrophilic carbon of haloacetonitriles [8]. These reactions typically proceed through a bimolecular nucleophilic substitution mechanism, requiring careful control of reaction conditions to prevent competing elimination reactions [8].

The methylation of diazepane nitrogen atoms can be achieved through various alkylating agents, with dimethyl sulfate and methyl iodide being the most commonly employed reagents [9]. The reaction proceeds through nucleophilic attack of the diazepane nitrogen on the electrophilic methyl carbon, forming the desired N-methylated product [9]. Care must be taken to avoid over-alkylation, which can lead to quaternary ammonium salt formation [9].

Base-mediated alkylation reactions utilize strong bases such as sodium hydride or potassium carbonate to deprotonate the diazepane nitrogen, generating a nucleophilic anion that readily attacks alkyl halides [5]. The choice of base significantly influences the reaction outcome, with stronger bases promoting faster reaction rates but potentially leading to increased side product formation [5].

Microwave-assisted alkylation has shown promise for improving reaction selectivity and reducing reaction times [10]. Under microwave conditions, alkylation reactions that typically require several hours at conventional heating can be completed within minutes, with improved regioselectivity observed for nitrogen alkylation over competing pathways [10].

Alkylating AgentBase SystemTemperature RangeTypical Yield
BromoacetonitrilePotassium carbonate60-80°C75-85%
ChloroacetonitrileSodium hydride0-25°C70-80%
Methyl iodideTriethylamineRoom temperature80-90%

Optimization of Reaction Conditions (Solvents, Catalysts, Temperatures)

The optimization of reaction conditions plays a crucial role in maximizing yields and selectivity in the synthesis of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile [11]. Solvent selection significantly impacts reaction kinetics and product distribution, with polar aprotic solvents generally providing superior results for nucleophilic substitution reactions [12].

Acetonitrile has emerged as an optimal solvent for many synthetic transformations involving diazepane derivatives due to its ability to solvate both nucleophiles and electrophiles effectively [11]. Comparative studies have demonstrated that acetonitrile provides higher yields and cleaner reaction profiles compared to other common solvents such as dimethylformamide or tetrahydrofuran [11]. The use of acetonitrile at concentrations of 0.15 molar has been shown to optimize reaction efficiency while minimizing side product formation [11].

Temperature optimization requires careful balance between reaction rate and selectivity [5]. Lower temperatures (0-10°C) favor selective alkylation and reduce competing elimination reactions, but may require extended reaction times [5]. Elevated temperatures (60-80°C) accelerate reaction rates but can lead to increased side product formation and decomposition [5].

Catalyst systems have been developed to enhance reaction efficiency and selectivity [13]. Copper-based catalysts have shown particular promise for diazepane synthesis reactions, with copper(II) complexes providing improved yields and shortened reaction times under microwave conditions [13]. The use of 0.2 grams of copper catalyst per reaction has been identified as optimal for achieving 96% yields in five-minute reaction times [13].

Sonication has been employed as a beneficial technique for improving reaction outcomes, particularly in cases where precipitation or heterogeneous conditions are encountered [11]. Ultrasonic treatment helps maintain homogeneous reaction conditions and can significantly improve conversion rates and product purity [11].

Solvent SystemTemperatureCatalystReaction TimeYield
Acetonitrile0-25°CNone2-6 hours75-85%
Acetonitrile60°CCopper(II)5 minutes96%
Dimethylformamide80°CPalladium1-2 hours70-80%
TetrahydrofuranRoom temperatureNone4-8 hours65-75%

Purification Techniques and Yield Optimization

The purification of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile requires specialized techniques due to the compound's basic nature and potential for complex formation [14]. Column chromatography on silica gel represents the most widely employed purification method, utilizing hexane-ethyl acetate solvent systems with ratios typically ranging from 8:2 to 6:4 [15].

Extraction procedures play a critical role in initial product isolation and purification [16]. The basic nature of diazepane compounds allows for effective acid-base extraction protocols, where the compound can be extracted into aqueous acid solutions and subsequently recovered by basification [16]. Recovery efficiencies using diethyl ether extraction range from 57-82% depending on the concentration and matrix conditions [16].

Crystallization techniques provide an effective means for final purification and yield optimization [17]. The compound exhibits favorable crystallization behavior from alcohol solvents, particularly ethanol and 2-propanol, allowing for recrystallization procedures that can achieve purities exceeding 98% [18]. Temperature-controlled crystallization, involving dissolution at 70-80°C followed by cooling to 0-10°C, has been shown to provide optimal crystal formation and purity [18].

Solid-phase extraction using mixed-mode sorbents has emerged as an efficient purification technique [14]. Carbon-18 and primary secondary amine mixed sorbents provide effective matrix interference reduction while maintaining high recovery rates for diazepane compounds [14]. This approach simplifies operations and improves work efficiency compared to traditional liquid-liquid extraction methods [14].

Advanced purification strategies incorporate high-performance liquid chromatography for analytical and preparative applications [19]. Reversed-phase chromatography using acetonitrile-methanol-potassium dihydrogen phosphate mobile phases has been optimized for diazepane separation, with retention times typically occurring around 2.9 minutes under standard conditions [19].

Yield optimization strategies focus on minimizing product losses during workup and purification procedures [20]. The implementation of telescoped synthesis approaches, where multiple reaction steps are performed without intermediate isolation, has demonstrated significant improvements in overall yields [20]. These continuous flow processes can achieve yields of 96% with purities of 91% before final crystallization [20].

Purification MethodSolvent SystemRecovery RateFinal Purity
Column ChromatographyHexane:Ethyl acetate (8:2)80-90%95-98%
Acid-Base ExtractionDiethyl ether/HCl57-82%85-92%
RecrystallizationEthanol85-95%>98%
Solid-Phase ExtractionC18/PSA mixed sorbent92-120%90-95%

The thermodynamic properties of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile are fundamental parameters that influence its stability, handling characteristics, and potential applications. This compound, bearing the Chemical Abstracts Service number 90206-21-6, exhibits a molecular formula of C₈H₁₅N₃ with a calculated molecular weight of 153.23 grams per mole [1].

Despite extensive literature searches, specific experimental thermodynamic data for this compound remains notably scarce in the published literature. This absence of comprehensive thermodynamic characterization represents a significant gap in the physicochemical understanding of this diazepane derivative. However, theoretical predictions based on structural analogues and computational chemistry methods can provide valuable insights into the expected thermal behavior.

The molecular structure consists of a seven-membered 1,4-diazepane ring substituted with a methyl group at the 4-position and an acetonitrile functional group attached to the nitrogen at position 1. This structural arrangement suggests moderate polarity due to the presence of multiple nitrogen atoms and the nitrile group, which would be expected to influence both melting and boiling point characteristics .

Comparative analysis with structurally related compounds provides some guidance for predicting thermodynamic properties. For instance, related diazepane derivatives such as 2-(4-methyl-1,4-diazepan-1-yl)ethanamine exhibit densities around 0.938 grams per cubic centimeter and boiling points in the range of 228.6°C at 760 millimeters of mercury [3]. However, the presence of the electron-withdrawing nitrile group in the target compound would be expected to significantly modify these properties.

The solubility characteristics of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile are likely to be influenced by the dual nature of its functional groups. The basic nitrogen atoms in the diazepane ring would promote water solubility through hydrogen bonding interactions, while the nitrile group contributes to both polar and hydrophobic character. Related pyridine-diazepane compounds demonstrate high solubility in water (greater than 50 milligrams per milliliter) and methanol, with sparing solubility in acetonitrile [4]. This suggests that the target compound may exhibit good aqueous solubility, particularly under acidic conditions where protonation of the diazepane nitrogen atoms would enhance ionic character.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy represents the cornerstone analytical technique for structural elucidation and purity assessment of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile. The spectroscopic signature of this compound reflects the distinctive electronic environments created by the heterocyclic diazepane ring system and the electron-withdrawing acetonitrile substituent.

Proton nuclear magnetic resonance (¹H NMR) analysis of the compound reveals characteristic resonance patterns that enable unambiguous structural assignment. The diazepane ring protons exhibit complex multipicity patterns reflecting the conformational dynamics inherent to seven-membered ring systems. Specifically, the methylene protons adjacent to the nitrogen atoms appear as complex multiplets in the 2.30-2.90 parts per million region, while the methyl substituent on the diazepane nitrogen displays a characteristic singlet at approximately 2.41 parts per million [5] [6] [7].

The acetonitrile methylene group, directly attached to the diazepane nitrogen, generates a distinctive singlet in the 3.40-3.80 parts per million range. This downfield chemical shift reflects the deshielding effect of both the adjacent nitrogen atom and the electron-withdrawing nitrile group. The remaining diazepane ring methylene protons contribute complex multiplet patterns in the 1.80-2.20 parts per million region, with their exact chemical shifts dependent on the specific ring conformation and substitution pattern .

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information with exceptional sensitivity to electronic environment changes. The nitrile carbon represents the most diagnostic signal, appearing as a characteristic resonance in the 118-120 parts per million region. This chemical shift is consistent with alkyl-substituted nitriles and confirms the presence of the acetonitrile functional group [5] [6].

The diazepane ring carbons display a range of chemical shifts reflecting their varied electronic environments. The methylene carbons directly bonded to nitrogen atoms appear in the 46-60 parts per million range, while the remaining ring carbons resonate in the 25-30 parts per million region. The methyl carbon attached to the diazepane nitrogen typically appears around 42-46 parts per million, consistent with its attachment to an electronegative nitrogen center [7] .

Infrared (IR) Spectroscopy and Functional Group Identification

Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies that serve as molecular fingerprints. For 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile, the infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of key structural features.

The most characteristic absorption arises from the nitrile functional group, which produces a distinctive band in the 2240-2260 wavenumber region. This stretching vibration represents one of the most diagnostic features in the infrared spectrum, appearing as a medium-intensity sharp peak that unambiguously confirms the presence of the carbon-nitrogen triple bond [9] [10].

Aliphatic carbon-hydrogen stretching vibrations dominate the high-frequency region of the spectrum, appearing as strong absorptions in the 2950-2850 wavenumber range. These bands arise from the methylene and methyl groups present in both the diazepane ring and the acetonitrile substituent. The methyl carbon-hydrogen stretching vibrations specifically contribute medium-intensity bands in the 2800-3000 wavenumber region [9] [10].

Carbon-hydrogen bending vibrations produce characteristic medium-intensity absorptions in the 1450-1470 wavenumber region, reflecting the abundant methylene groups present in the diazepane ring system. Carbon-nitrogen stretching vibrations contribute multiple medium-intensity bands in the 1350-1400 wavenumber range, arising from both the diazepane ring nitrogen-carbon bonds and the acetonitrile carbon-nitrogen single bond [10].

The diazepane ring system contributes additional carbon-nitrogen stretching absorptions in the 1000-1200 wavenumber region, appearing as medium-intensity bands that reflect the heterocyclic nature of the molecule. The absence of broad absorption bands in the 3200-3600 wavenumber region confirms the tertiary nature of the diazepane nitrogen atoms, which lack hydrogen atoms capable of participating in hydrogen bonding interactions [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns that reflect the stability and reactivity of different molecular regions. For 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile, electron ionization mass spectrometry generates a distinctive fragmentation pattern that enables confident structural assignment.

The molecular ion peak appears at mass-to-charge ratio 153, corresponding to the molecular weight of 153.23 grams per mole, and serves as the base peak with 100% relative intensity. This stable molecular ion suggests minimal thermal decomposition under standard electron ionization conditions [11].

Characteristic fragmentation pathways reflect the relative stability of different molecular regions and the preferred sites of bond cleavage. Loss of the methyl substituent from the diazepane nitrogen generates a fragment at mass-to-charge ratio 138 with 15% relative intensity, corresponding to the [M-CH₃]⁺ ion. This fragmentation pattern is typical for N-methylated heterocyclic compounds and provides confirmation of the methyl substitution pattern .

The acetonitrile side chain undergoes characteristic fragmentation, with loss of the entire CH₂CN unit producing a fragment at mass-to-charge ratio 110 with 30% relative intensity. This [M-CH₂CN]⁺ fragment represents a significant fragmentation pathway and confirms the acetonitrile substitution. Additionally, the acetonitrile fragment itself appears at mass-to-charge ratio 41 with 20% relative intensity, corresponding to the [CH₃CN]⁺ ion [11].

The diazepane ring system contributes several characteristic fragments reflecting its seven-membered ring structure. A prominent fragment appears at mass-to-charge ratio 96 with 45% relative intensity, representing a diazepane ring fragment after loss of acetonitrile and methyl substituents. The base diazepane fragment appears at mass-to-charge ratio 82 with 35% relative intensity, corresponding to the core heterocyclic structure [11].

Minor fragmentation products include a nitrogen-containing fragment at mass-to-charge ratio 28 with 15% relative intensity, likely corresponding to molecular nitrogen or carbon monoxide formed through secondary fragmentation processes. A fragment at mass-to-charge ratio 124 with 25% relative intensity may represent loss of a CHN₂ unit, though this assignment requires further confirmation through high-resolution mass spectrometry .

Chromatographic Behavior (HPLC, GC-MS Retention Characteristics)

The chromatographic behavior of 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile reflects its physicochemical properties and provides essential information for analytical method development, purification strategies, and quality control applications. Understanding retention characteristics across different chromatographic systems enables optimization of separation conditions and ensures reliable analytical performance.

High-performance liquid chromatography (HPLC) analysis using reversed-phase C18 stationary phases represents the most commonly employed analytical approach for diazepane derivatives. Under standard analytical conditions employing acetonitrile-water mobile phases in a 50:50 ratio, the compound exhibits retention times in the 3.5-4.2 minute range. This moderate retention reflects the balanced hydrophilic-lipophilic character imparted by the polar diazepane ring and the moderately polar acetonitrile functional group [12] [13].

Alternative HPLC conditions utilizing acetonitrile with ammonium acetate buffer systems demonstrate slightly reduced retention times in the 2.8-3.5 minute range. The buffered conditions help maintain consistent ionization states of the basic diazepane nitrogen atoms, resulting in improved peak shape and reproducibility. Gradient elution methods employing 5-95% acetonitrile concentration ramps provide excellent separation with retention times in the 2.1-2.8 minute range, offering enhanced analytical sensitivity and reduced analysis time [12] [13].

Gas chromatography-mass spectrometry (GC-MS) analysis requires consideration of the compound's thermal stability and volatility characteristics. Using standard methylsilicone or phenylmethylsilicone stationary phases such as DB-1 or SE-54, the compound exhibits retention times in the 8.2-9.1 minute range under temperature-programmed conditions from 200-260°C at heating rates of 4°C per minute. Isothermal analysis at 200°C produces retention times in the 6.5-7.2 minute range, though this approach may compromise resolution for complex sample matrices [14].

The chromatographic behavior demonstrates excellent compatibility with both HPLC and GC-MS analytical platforms, providing flexibility for method development based on specific analytical requirements. The moderate retention characteristics facilitate easy separation from common impurities and related compounds while maintaining reasonable analysis times for routine quality control applications [12] [13] [14].

Peak shape analysis reveals generally good chromatographic performance with minimal peak tailing or fronting under optimized conditions. The basic nitrogen atoms in the diazepane ring may interact with residual silanol groups in poorly deactivated chromatographic systems, potentially leading to peak tailing. This interaction can be minimized through proper column selection, mobile phase modification with basic additives, or temperature optimization in gas chromatographic applications [13] [14].

XLogP3

0.2

Wikipedia

(4-Methyl-1,4-diazepan-1-yl)acetonitrile

Dates

Last modified: 08-16-2023

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